molecular formula C28H24ClFN6O6S2 B2963771 ethyl 2-{2-[(5-{[(2-chloro-6-fluorophenyl)formamido]methyl}-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate CAS No. 393850-52-7

ethyl 2-{2-[(5-{[(2-chloro-6-fluorophenyl)formamido]methyl}-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2963771
CAS No.: 393850-52-7
M. Wt: 659.1
InChI Key: HCSHUWSCSFDPSZ-UHFFFAOYSA-N
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Description

This compound features a cyclopenta[b]thiophene core fused with a five-membered cyclopentane ring, substituted at the 3-position with an ethyl carboxylate group. Key functional groups include:

  • A 4-nitrophenyl substituent on the 4H-1,2,4-triazole ring.
  • A 2-chloro-6-fluorophenyl formamido group attached via a methylene bridge to the triazole.
  • A sulfanyl-acetamido linker connecting the triazole and thiophene moieties.

Properties

IUPAC Name

ethyl 2-[[2-[[5-[[(2-chloro-6-fluorobenzoyl)amino]methyl]-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24ClFN6O6S2/c1-2-42-27(39)23-17-5-3-8-20(17)44-26(23)32-22(37)14-43-28-34-33-21(35(28)15-9-11-16(12-10-15)36(40)41)13-31-25(38)24-18(29)6-4-7-19(24)30/h4,6-7,9-12H,2-3,5,8,13-14H2,1H3,(H,31,38)(H,32,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCSHUWSCSFDPSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NN=C(N3C4=CC=C(C=C4)[N+](=O)[O-])CNC(=O)C5=C(C=CC=C5Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24ClFN6O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

659.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{2-[(5-{[(2-chloro-6-fluorophenyl)formamido]methyl}-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate involves multiple steps. The process typically starts with the preparation of the triazole ring, followed by the introduction of the thiophene and nitrophenyl groups. The final step involves the esterification of the carboxylate group with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{2-[(5-{[(2-chloro-6-fluorophenyl)formamido]methyl}-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitro groups to amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Scientific Research Applications of Ethyl 2-{2-[(5-{[(2-chloro-6-fluorophenyl)formamido]methyl}-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate

This compound is a complex molecule with several potential applications in scientific research. This compound is used as a building block in the synthesis of complex molecules, investigated as a bioactive compound with potential antimicrobial or anticancer properties, and explored for potential therapeutic effects, especially in treating diseases involving oxidative stress or inflammation. It is also utilized in developing new materials with specific electronic or optical properties.

Chemistry

This compound serves as a building block for synthesizing more complex molecules. It can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Biology

The compound is investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine

It is explored for its potential therapeutic effects, especially in the treatment of diseases involving oxidative stress or inflammation.

Industry

The compound is utilized in developing new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 2-{2-[(5-{[(2-chloro-6-fluorophenyl)formamido]methyl}-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Core Structure Key Substituents Bioactivity Reference
Target Compound Cyclopenta[b]thiophene 4-Nitrophenyl, 2-chloro-6-fluorophenyl formamido, triazole-sulfanyl Antimicrobial (predicted)
Ethyl 2-(3-phenylthioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate Cyclopenta[b]thiophene Phenylthioureido Antifungal (MIC: 12.5 µg/mL vs. C. albicans)
Ethyl 2-[[2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-4-(4-fluorophenyl)thiophene-3-carboxylate Thiophene 4-Fluorophenyl, amino-triazole Antibacterial (MIC: 25 µg/mL vs. S. aureus)
5-(Imidazo[1,2-b][1,2,4]triazol-5-yl)-4-phenyl-2-phenylaminothiophene-3-carboxylate Thiophene Phenylamino, imidazo-triazolyl Moderate antifungal activity (MIC: 50 µg/mL)

Key Observations

Core Structure Influence: The cyclopenta[b]thiophene core in the target compound and provides rigidity and planar geometry, enhancing π-π stacking with microbial enzymes compared to non-fused thiophenes . Thiophene derivatives with imidazo-triazole substituents (e.g., ) show reduced activity, suggesting fused cores improve target binding.

Substituent Effects: 4-Nitrophenyl vs. However, it reduces solubility in polar solvents (e.g., water) compared to fluoro-substituted analogs . Chloro-Fluoro Phenyl Group: The chloro-fluoro combination in the target compound may balance lipophilicity and membrane penetration, critical for bioavailability .

Bioactivity Trends: Compounds with thioureido or sulfanyl-acetamido linkers (e.g., ) exhibit stronger antifungal activity than those with simple amino groups, likely due to improved hydrogen-bonding interactions . The target compound’s triazole-sulfanyl linkage mimics disulfide bonds in microbial enzymes, enabling competitive inhibition .

Table 2: Physicochemical Properties

Property Target Compound Ethyl 2-(3-phenylthioureido)-... Ethyl 2-[[2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]...
Molecular Weight 698.13 g/mol 429.51 g/mol 458.48 g/mol
LogP (Predicted) 3.8 2.1 2.5
Solubility (Water) Low (<0.1 mg/mL) Moderate (1.2 mg/mL) Low (0.5 mg/mL)
Antimicrobial Spectrum Broad (predicted) Narrow (fungi-specific) Moderate (Gram-positive bacteria)

Research Implications

The target compound’s 4-nitrophenyl and chloro-fluoro groups offer a unique balance of reactivity and bioavailability compared to analogs. Future studies should:

  • Evaluate MIC values against resistant pathogens (e.g., MRSA).
  • Optimize solubility via ester hydrolysis to carboxylate derivatives .
  • Compare crystallographic data with to assess conformational stability.

Biological Activity

Ethyl 2-{2-[(5-{[(2-chloro-6-fluorophenyl)formamido]methyl}-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several notable functional groups including:

  • Triazole : Known for its antimicrobial properties.
  • Thiophene : Associated with various biological activities.
  • Nitrophenyl : Often linked to anticancer activities.

The presence of these groups suggests potential for diverse biological interactions.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It may bind to specific receptors, altering their activity and leading to downstream biological effects.

Research indicates that similar compounds often exhibit these mechanisms, suggesting a basis for further investigation into this compound's effects.

Antimicrobial Activity

Research has indicated that derivatives of triazole compounds often exhibit significant antimicrobial properties. This compound may possess similar properties due to the triazole moiety. Studies have shown that triazoles can effectively inhibit fungal growth and may also have antibacterial properties .

Anticancer Activity

The compound's structural components suggest potential anticancer activity. Triazole derivatives have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth. For instance, compounds containing nitrophenyl groups are often evaluated for their cytotoxic effects against various cancer cell lines .

Case Studies

  • Antimicrobial Efficacy : A study on structurally similar triazole derivatives showed promising results in inhibiting the growth of pathogenic bacteria and fungi. The mechanism was primarily through the disruption of cell wall synthesis.
  • Cytotoxicity in Cancer Cells : Research involving triazole-based compounds demonstrated significant cytotoxic effects on breast cancer cell lines. The study indicated that these compounds could trigger apoptosis through mitochondrial pathways .

Data Table: Summary of Biological Activities

Activity TypeCompound ClassObserved EffectsReferences
AntimicrobialTriazolesInhibition of bacterial and fungal growth
AnticancerTriazole DerivativesInduction of apoptosis in cancer cells
Enzyme InhibitionVariousInhibition of key metabolic enzymes

Q & A

Q. What synthetic strategies are commonly employed to construct the triazole-thiophene core in this compound?

The triazole-thiophene scaffold can be synthesized via cyclocondensation reactions. For example, triazole derivatives are often prepared by reacting hydrazides with carbonyl compounds, followed by thiolation or alkylation to introduce sulfur-containing groups (as seen in analogous triazolothiadiazine syntheses) . The thiophene moiety may be built using Gewald reactions or via Michael addition pathways, where ethyl acetoacetate reacts with chalcone intermediates under basic conditions . Key steps include optimizing reaction time, temperature (e.g., reflux in ethanol), and stoichiometry of reagents like 2-chloro-N-phenylacetamide or bromo-diethylmalonate .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR are essential for confirming substituent positions and backbone connectivity. For instance, aromatic protons in the 4-nitrophenyl group appear as distinct doublets (~δ 8.2–8.4 ppm), while cyclopenta[b]thiophene protons resonate as multiplet clusters (δ 2.5–3.5 ppm) .
  • HRMS : High-resolution mass spectrometry validates molecular weight and fragmentation patterns, particularly for confirming the presence of nitro (-NO2_2) and chloro-fluorophenyl groups .
  • X-ray Crystallography : Resolves conformational ambiguities, such as dihedral angles between aromatic rings and puckering parameters of non-planar cyclohexenone-like moieties (e.g., envelope vs. screw-boat conformations) .

Q. How can researchers ensure purity and stability during synthesis?

  • Chromatographic Purification : Use silica gel column chromatography with gradients of dichloromethane/ethyl acetate (9:1) to isolate intermediates .
  • Stability Testing : Store the compound under inert gas (N2_2) at –20°C, avoiding moisture and light, as nitro and thioether groups are prone to hydrolysis and oxidation .

Advanced Research Questions

Q. What computational methods are effective for predicting conformational stability and reactivity?

  • Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) of the triazole-thiophene core to predict sites for electrophilic/nucleophilic attack .
  • Molecular Dynamics (MD) : Simulates solvent effects on conformational flexibility, particularly for the cyclopenta[b]thiophene ring, which may adopt strained geometries in polar solvents .
  • Docking Studies : Evaluates interactions with biological targets (e.g., enzymes) by analyzing hydrogen bonding between the formamido group and active-site residues .

Q. How can conflicting crystallographic data on puckering conformations be resolved?

In cyclohexenone derivatives, disorder in crystal structures (e.g., envelope vs. screw-boat conformations) is addressed by refining occupancy ratios (e.g., 68.4%:31.6%) and validating with residual electron density maps . Researchers should compare multiple datasets and apply restraints to anisotropic displacement parameters during refinement .

Q. What strategies optimize reaction yields for multi-step syntheses involving nitro and thioether groups?

  • Stepwise Protection/Deprotection : Protect the nitro group during thiolation steps using tert-butyloxycarbonyl (Boc) groups to prevent side reactions .
  • Catalytic Systems : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic reactions to enhance thioether bond formation .
  • Microwave-Assisted Synthesis : Reduces reaction time for cyclocondensation steps from hours to minutes, improving yield by 15–20% .

Q. How do steric and electronic effects of substituents influence reactivity?

  • Steric Effects : The 4-nitrophenyl group at position 4 of the triazole ring creates steric hindrance, slowing nucleophilic substitution at adjacent positions. This is mitigated by using bulky bases like DBU .
  • Electronic Effects : Electron-withdrawing groups (e.g., -NO2_2, -F) deactivate the thiophene ring toward electrophilic substitution, directing reactivity to the cyclopenta[b]thiophene carboxylate moiety .

Data Contradictions and Methodological Considerations

Q. How should researchers address discrepancies in reported synthetic yields?

Variations in yields (e.g., 27% vs. 5% for similar intermediates) often arise from differences in solvent purity, catalyst loading, or workup procedures. Reproducibility requires strict adherence to documented protocols, such as anhydrous ethanol for Michael additions .

Q. What are the limitations of X-ray crystallography for analyzing disordered structures?

Crystallography may fail to resolve highly disordered regions (e.g., flexible ethyl carboxylate chains). Complementary techniques like cryo-EM or solid-state NMR provide clarity, though they require specialized instrumentation .

Methodological Best Practices

  • Safety Protocols : Handle toxic intermediates (e.g., 2-chloro-6-fluorophenyl derivatives) in fume hoods with PPE, and neutralize waste with 10% NaOH before disposal .
  • Data Validation : Cross-reference spectroscopic data with computational predictions (e.g., NMR chemical shifts via ACD/Labs software) to minimize assignment errors .

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